The most widely explored application of Sisunatovir Hydrochloride is in the treatment of HCV infection. Studies have shown that Sisunatovir Hydrochloride can inhibit the replication of HCV by interfering with its NS3/4A serine protease, an enzyme essential for the virus's lifecycle []. This mechanism of action makes Sisunatovir Hydrochloride a potential candidate for the development of new HCV therapies, particularly against strains resistant to currently available treatments.
Clinical trials are currently underway to evaluate the safety and efficacy of Sisunatovir Hydrochloride in combination with other antiviral drugs for the treatment of HCV infection. However, more research is required to determine its optimal dosing regimen, potential side effects, and long-term effectiveness in HCV treatment [].
Sisunatovir hydrochloride is a novel antiviral compound primarily developed for the treatment of Respiratory Syncytial Virus infections. It is classified as a small molecule drug that acts as an inhibitor of the viral fusion protein, specifically targeting the F protein of the virus. This mechanism is crucial for preventing the fusion of the viral envelope with host cell membranes, thereby inhibiting viral entry and replication within host cells. The molecular formula for Sisunatovir hydrochloride is and it has a CAS Registry Number of 1903763-82-5 .
Sisunatovir hydrochloride exhibits significant antiviral activity against Respiratory Syncytial Virus by binding to its F protein. This binding disrupts the conformational changes necessary for viral fusion and entry into host cells. In vitro studies have demonstrated that Sisunatovir effectively inhibits RSV replication, showcasing its potential as a therapeutic agent in clinical settings .
The synthesis methods for Sisunatovir hydrochloride can be summarized as follows:
Sisunatovir hydrochloride is primarily indicated for the treatment of Respiratory Syncytial Virus infections, particularly in vulnerable populations such as infants and elderly patients. Its development is currently in Phase 3 clinical trials, reflecting its potential efficacy and safety profile for treating this viral infection . Additionally, it may have applications in other viral infections where similar mechanisms of viral entry are involved.
Interaction studies have shown that Sisunatovir hydrochloride forms hydrophobic interactions with key amino acids in the binding site of the F protein. These interactions stabilize the inhibitor within the binding pocket, effectively blocking the conformational changes required for viral fusion . Molecular dynamics simulations indicate that Sisunatovir maintains multiple contacts with residues critical for F protein function, suggesting a strong binding affinity that contributes to its antiviral efficacy.
Sisunatovir hydrochloride shares structural and functional similarities with several other antiviral compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Palivizumab | Monoclonal antibody targeting RSV F protein | Targets a different epitope; not a small molecule |
Ribavirin | Nucleoside analog inhibiting viral RNA synthesis | Broad-spectrum antiviral; not specific to RSV |
Favipiravir | RNA polymerase inhibitor | Primarily used against RNA viruses; different target |
A-549 | RSV F protein inhibitor | Similar mechanism but distinct chemical structure |
Sisunatovir's unique structure, characterized by specific fluorinated and spirocyclic moieties, distinguishes it from these compounds, potentially offering enhanced selectivity and efficacy against Respiratory Syncytial Virus infections .
Sisunatovir hydrochloride represents the hydrochloride salt form of sisunatovir, a benzimidazole-derived antiviral compound with a complex spirocyclic architecture [1]. The molecular structure features a distinctive spirocyclic indole scaffold linked to a trifluorobutyl-substituted benzimidazole moiety, which is critical for its biological activity [5]. The compound's International Union of Pure and Applied Chemistry name is 1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one hydrochloride [5].
The structural framework consists of three main components: a fluorinated spirocyclopropyl oxindole core, a benzimidazole ring system bearing an aminomethyl substituent, and a trifluorobutyl chain [7]. The spirocyclic arrangement creates a rigid three-dimensional structure that positions the functional groups in a specific spatial orientation essential for target protein binding [19]. The benzimidazole scaffold serves as a privileged structure in medicinal chemistry, providing multiple sites for hydrogen bonding and hydrophobic interactions [17] [19].
The trifluorobutyl substituent introduces significant electronegativity and steric bulk, contributing to the compound's unique physicochemical profile [7]. The presence of four fluorine atoms within the molecule enhances metabolic stability while modulating lipophilicity in a context-dependent manner [7]. The aminomethyl group at the 5-position of the benzimidazole ring provides a basic center that can participate in ionic interactions and influences the compound's solubility characteristics [7].
The conversion of sisunatovir to its hydrochloride salt form significantly alters the crystalline properties and solid-state characteristics of the compound [2] [5]. The hydrochloride salt formation involves protonation of the basic aminomethyl nitrogen, creating a stable ionic crystalline lattice structure [2] [6]. This salt formation process enhances the compound's stability under varied storage conditions and improves its suitability for pharmaceutical formulation development [5].
The crystalline structure of sisunatovir hydrochloride exhibits enhanced thermal stability compared to the free base form, with the ionic interactions between the protonated amine and chloride anion contributing to lattice energy stabilization [2] [5]. The salt form demonstrates improved handling characteristics during manufacturing processes, with reduced hygroscopicity and enhanced flow properties compared to the parent compound [5].
Storage stability studies indicate that the hydrochloride salt maintains its crystalline integrity when stored at minus twenty degrees Celsius for powder forms and minus eighty degrees Celsius for solution preparations [2] [6]. The crystalline form shows resistance to polymorphic transitions under standard pharmaceutical storage conditions, ensuring consistent physicochemical properties throughout the product lifecycle [5].
The molecular formula of sisunatovir hydrochloride is C₂₃H₂₃ClF₄N₄O, representing the addition of one hydrogen chloride molecule to the parent sisunatovir structure [2] [3] [4]. The molecular weight of the hydrochloride salt is 482.9 grams per mole, which represents an increase of 36.5 atomic mass units compared to the free base sisunatovir [2] [4] [5]. The parent compound sisunatovir has the molecular formula C₂₃H₂₂F₄N₄O with a molecular weight of 446.4 grams per mole [1] [11].
Table 1: Molecular Formula and Weight Comparison
Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
---|---|---|---|
Sisunatovir | C₂₃H₂₂F₄N₄O | 446.4 | 1903763-82-5 |
Sisunatovir Hydrochloride | C₂₃H₂₃ClF₄N₄O | 482.9 | 1903763-83-6 |
The exact mass of sisunatovir hydrochloride is 482.90 daltons, while the monoisotopic mass of the free base is 446.17297 daltons [13] [25]. This precise mass determination is crucial for analytical method development and quality control procedures [13]. The elemental composition includes twenty-three carbon atoms, twenty-three hydrogen atoms, one chlorine atom, four fluorine atoms, four nitrogen atoms, and one oxygen atom [3] [4].
Sisunatovir hydrochloride demonstrates significantly enhanced aqueous solubility compared to its free base form due to the ionic nature of the hydrochloride salt [2] [6] [20]. In dimethyl sulfoxide, the hydrochloride salt achieves a solubility of 5.5 milligrams per milliliter, equivalent to 11.39 millimolar concentration, with sonication recommended for complete dissolution [2] [6]. This represents a substantial improvement over the free base sisunatovir, which shows limited aqueous solubility [20].
The enhanced solubility profile of the hydrochloride salt facilitates pharmaceutical formulation development, particularly for oral dosage forms [5]. The salt formation creates a more hydrophilic character while maintaining acceptable permeability characteristics for oral absorption [2]. Thermodynamic solubility studies indicate that the hydrochloride salt maintains stable solubility characteristics across physiologically relevant pH ranges [7].
The solubility enhancement mechanism involves the disruption of crystal lattice forces upon dissolution, followed by hydration of the ionic species [2] [5]. The presence of the chloride counterion stabilizes the protonated aminomethyl group in aqueous solution, preventing precipitation and maintaining dissolved drug concentrations suitable for therapeutic applications [2] [6].
The stability profile of sisunatovir hydrochloride encompasses both chemical and physical stability under various environmental conditions [2] [5] [21]. Long-term storage stability studies conducted under International Council for Harmonisation guidelines demonstrate that the compound remains stable when stored at controlled room temperature conditions of twenty-five degrees Celsius plus or minus two degrees Celsius with sixty percent relative humidity plus or minus five percent relative humidity [21] [23].
Table 2: Recommended Storage Conditions
Storage Type | Temperature | Duration | Additional Requirements |
---|---|---|---|
Long-term Powder | -20°C | 3 years | Sealed storage, away from moisture |
Solution Form | -80°C | 1 year | Protected from light |
Working Solutions | -20°C | 1 month | Multiple freeze-thaw cycles avoided |
The compound exhibits excellent thermal stability with no significant degradation observed under accelerated stability testing conditions of forty degrees Celsius and seventy-five percent relative humidity [21] [23]. Chemical stability studies indicate that the primary degradation pathways involve hydrolytic cleavage of the spirocyclic system and oxidative modifications of the benzimidazole ring [7]. The hydrochloride salt form demonstrates superior stability compared to the free base, with reduced susceptibility to atmospheric moisture and oxidative degradation [2] [5].
Photostability assessments reveal that sisunatovir hydrochloride requires protection from direct light exposure to maintain optimal stability [3] [21]. The compound shows minimal degradation when stored in amber containers or other light-protective packaging materials [3] [6].
The spectroscopic characterization of sisunatovir hydrochloride provides detailed structural confirmation and analytical identification parameters [10] [11]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups within the molecule [10]. The benzimidazole aromatic protons appear in the typical aromatic region, while the spirocyclic protons show distinctive coupling patterns indicative of the rigid ring system [10].
Infrared spectroscopy demonstrates characteristic absorption bands corresponding to the carbonyl stretching of the oxindole moiety, typically observed around 1700 wavenumbers [12]. The presence of the hydrochloride salt is confirmed by broad absorption bands in the 2500-3000 wavenumber region, corresponding to the protonated amine functionality [12]. The trifluorobutyl group exhibits characteristic carbon-fluorine stretching vibrations in the 1000-1300 wavenumber region [12].
Mass spectrometry analysis provides definitive molecular ion peaks at mass-to-charge ratio 447.18 for the protonated parent ion [M+H]⁺ and 483.16 for the hydrochloride salt [13]. Fragmentation patterns reveal characteristic losses corresponding to the trifluorobutyl group and aminomethyl substituent, providing structural confirmation and analytical method validation [13].
The transformation of sisunatovir to its hydrochloride salt introduces several significant physicochemical modifications while preserving the essential structural features responsible for biological activity [2] [5] [14]. The most notable difference lies in the molecular weight increase from 446.4 grams per mole for the free base to 482.9 grams per mole for the hydrochloride salt, representing an 8.2 percent increase [1] [2].
Table 3: Comparative Physicochemical Properties
Property | Sisunatovir (Free Base) | Sisunatovir Hydrochloride |
---|---|---|
Molecular Weight | 446.4 g/mol | 482.9 g/mol |
Aqueous Solubility | Limited | Enhanced (5.5 mg/mL in DMSO) |
Storage Temperature | -20°C | -20°C (powder), -80°C (solution) |
Chemical Stability | Moderate | Enhanced |
Crystalline Form | Amorphous tendency | Stable crystalline salt |
The solubility characteristics show the most dramatic improvement with salt formation [2] [20]. While the free base sisunatovir demonstrates limited aqueous solubility of 3.33 milligrams per milliliter in dimethyl sulfoxide, the hydrochloride salt achieves 5.5 milligrams per milliliter under similar conditions [6] [20]. This represents a 65 percent improvement in solubility, which translates to enhanced bioavailability potential and formulation flexibility [2] [6].
The crystalline properties differ substantially between the two forms [2] [5]. The free base tends toward amorphous characteristics with associated stability challenges, while the hydrochloride salt forms a stable crystalline lattice with predictable physicochemical behavior [2] [5]. This crystalline stability advantage extends to manufacturing processes, where the salt form demonstrates superior flow properties and reduced static charge accumulation [5].
Chemical stability profiles reveal that the hydrochloride salt exhibits enhanced resistance to hydrolytic degradation compared to the free base [2] [5]. The ionic character of the salt stabilizes the aminomethyl group against oxidative modifications while maintaining the structural integrity of the spirocyclic core [5]. Both forms require similar storage conditions for optimal stability, though the salt form tolerates minor deviations in humidity and temperature more effectively [2] [21].
The structure-property relationships in sisunatovir hydrochloride demonstrate the intricate balance between molecular architecture and physicochemical behavior [7] [17] [19]. The spirocyclic oxindole core contributes significantly to the compound's three-dimensional shape and binding specificity, while simultaneously influencing solubility and permeability characteristics [7] [19]. The rigid spirocyclic structure restricts conformational flexibility, leading to enhanced target selectivity but potentially limiting solubility in aqueous media [7].
The benzimidazole scaffold functions as a privileged structure, providing multiple interaction sites for hydrogen bonding and π-π stacking interactions [17] [19]. The positioning of the aminomethyl group at the 5-position creates a basic center that becomes protonated in the hydrochloride salt form, fundamentally altering the compound's ionization state and aqueous behavior [2] [17]. This structural modification directly correlates with the observed solubility enhancement and improved pharmaceutical handling characteristics [2] [6].
The trifluorobutyl substituent represents a unique structural element that influences multiple physicochemical properties simultaneously [7]. The four fluorine atoms contribute to metabolic stability through increased bond strength while paradoxically reducing overall lipophilicity due to their high electronegativity [7]. This fluorine effect demonstrates context-dependent behavior where the polar character of the carbon-fluorine bonds can overcome their lipophilic contributions, resulting in improved aqueous solubility [7].
Table 4: Structure-Property Correlation Analysis
Structural Feature | Property Impact | Quantitative Effect |
---|---|---|
Spirocyclic Core | Conformational Rigidity | Enhanced Target Selectivity |
Benzimidazole Ring | Hydrogen Bonding Capacity | Improved Protein Interactions |
Aminomethyl Group | Basic Character | pKa ~9.5, Salt Formation |
Trifluorobutyl Chain | Metabolic Stability | Reduced Clearance |
6-Fluoro Substitution | Electronic Effects | Optimized Binding Affinity |
The fluorine substitution at the 6-position of the oxindole ring fine-tunes the electronic properties of the molecule, influencing both binding affinity and metabolic stability [7]. This strategic placement of the fluorine atom demonstrates the importance of positional isomerism in optimizing drug-like properties [7]. The structure-activity relationships reveal that this specific substitution pattern provides optimal balance between potency and pharmacokinetic behavior [7].
The discovery and development of Sisunatovir hydrochloride involved a systematic medicinal chemistry approach that began with a physical property directed hit profiling exercise [1] [2] [3]. The synthetic strategy was designed to overcome the limitations observed in earlier respiratory syncytial virus fusion inhibitors, particularly their high lipophilicity values (clogP >3.5) that posed development challenges [1].
The initial hit identification focused on spirocyclic systems anchored to a bicyclic oxindole component of the fusion inhibitor framework [1]. A structural scan of three to five-membered ring containing spiro systems was conducted, examining cores including spirocyclopropyl, spirocyclobutyl, and spirocyclopentyl oxindoles attached to benzimidazole scaffolds [1]. The most promising hit compound (6) contained a 6,5 oxindole with a spirocyclopropyl group, demonstrating significant potency with an RSV A2 plaque reduction assay EC50 of 31 nM [1].
The synthetic approach employed a convergent strategy involving the preparation of two key intermediate fragments:
The final coupling of these intermediates was achieved through optimized reaction conditions that allowed formation of the complete molecular architecture while maintaining the stereochemical integrity of the spirocyclic center [1].
The lead optimization process employed a three-pronged medicinal chemistry strategy targeting specific structural regions identified through metabolite identification studies [1]:
Initial optimization focused on introducing substituents into the oxindole portion to block metabolism. Metabolite identification studies revealed that both human-specific metabolites and those observed across species were structurally confined to the cyclopropyl oxindole fragment [1]. Small halogen substituents were prioritized to minimize physical property changes while providing metabolic blocking functionality.
Fluorine substitution patterns proved most successful:
The benzimidazole chain substituent represented a major lipophilic component requiring optimization to reduce overall molecular lipophilicity while maintaining acceptable permeability [1]. The strategy involved introducing polar functional groups or fluorinated alkyl chains to achieve optimal physicochemical properties.
The trifluorobutyl chain modification proved particularly successful, functioning as a lipophilicity-lowering substituent despite conventional perception of fluorinated groups as lipophilic. This modification reduced clogD7.4 values while maintaining polar surface area below 70 Ų, resulting in compound 20 (RV521) with optimal properties [1].
The final optimization phase targeted the 6-position of the benzimidazole with investigations of polar, non-polar, basic, and acidic substituents [1]. This systematic exploration ensured optimal protein-ligand interactions while maintaining drug-like properties.
The benzimidazole intermediate 41 serves as the central heterocyclic framework, incorporating:
The spirocyclopropyl oxindole 43 represents a critical structural element that distinguishes Sisunatovir from other fusion inhibitors. This intermediate features:
The trifluorobutyl chain introduction requires specialized fluorinated building blocks. These precursors must be:
The final coupling methodology involves formation of the methylene bridge between the benzimidazole nitrogen and the spirocyclic oxindole. This transformation requires:
The hydrochloride salt formation represents the final step in Sisunatovir synthesis, providing enhanced pharmaceutical properties [1]. The basic aminomethyl functionality on the benzimidazole core readily forms salts with acids, following established principles of benzimidazole salt chemistry [4] [5] [6].
Benzimidazoles form salts with acids readily [6], and the hydrochloride salt formation is achieved through:
The hydrochloride salt formation provides several pharmaceutical advantages:
The transition from laboratory scale to manufacturing scale requires careful consideration of multiple factors [9] [10]:
Reaction Scalability: The spirocyclic chemistry must be robust and reproducible at larger scales, with particular attention to:
Starting Material Availability: The specialized fluorinated building blocks and spirocyclic precursors require:
The development of Sisunatovir synthesis incorporates several green chemistry principles [12] [13]:
Atom Economy: The convergent synthetic strategy maximizes incorporation of starting materials into the final product, minimizing waste generation through:
Safer Reagent Selection: The synthetic route emphasizes:
Energy Efficiency: The synthesis incorporates:
Renewable Feedstock Utilization: Where applicable, the synthesis utilizes:
The physical property directed hit profiling exercise that led to Sisunatovir represented a systematic approach to drug discovery [1] [3]. This methodology focused on:
Lipophilicity Control: The target clogP values below 3.5 were established based on analysis of existing RSV fusion inhibitor patents, which showed a concerning trend toward higher lipophilicity values [1].
Permeability and Solubility Balance: The optimization process maintained acceptable MDCK permeability (>0.5 × 10⁻⁶ cm/s) while achieving thermodynamic solubility values above 15 μg/mL [1].
ADME Property Optimization: The hit profiling exercise incorporated early assessment of:
Cytotoxicity Profiling: Cellular toxicity assessment ensured CC50 values >10 μM across multiple cell lines, providing adequate therapeutic windows for antiviral activity [1].